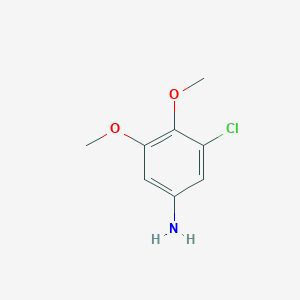
3-Chloro-4,5-dimethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4,5-dimethoxyaniline is a chemical compound with the CAS Number: 90006-54-5 . It has a molecular weight of 187.63 . The IUPAC name for this compound is 3-chloro-4,5-dimethoxyaniline . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Chloro-4,5-dimethoxyaniline is 1S/C8H10ClNO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,10H2,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Chloro-4,5-dimethoxyaniline is a powder that is stored at room temperature . It has a melting point of 97-98 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Material Science
This compound has been utilized in the synthesis and characterization of new materials. For example, a study by Kefi et al. (2007) discusses the chemical preparation, crystal structure, and NMR spectroscopy of a new organic cation 5-chloro(2,4-dimethoxy)anilinium monophosphate H{sub 2}PO{sub 4}, highlighting the role of 3-Chloro-4,5-dimethoxyaniline derivatives in the creation of novel materials with potential applications in various fields including electronics and photonics (Kefi, R., Abid, S., Nasr, C., & Rzaigui, M., 2007).
Environmental Studies
The environmental impact and biodegradation of chloroaniline-based compounds, closely related to 3-Chloro-4,5-dimethoxyaniline, have been extensively studied. Research by Kuhn and Suflita (1989) on the biodegradation of chloroanilines in polluted aquifers reveals the potential for using microbial processes to remediate environments contaminated by similar compounds, offering insights into the environmental behavior and treatment of chloroaniline pollutants (Kuhn, E. & Suflita, J., 1989).
Conducting Polymers and Electrochemistry
Another significant application is in the field of conducting polymers and electrochemistry. Storrier et al. (1994) discuss the chemical and electrochemical syntheses of poly(2,5-dimethoxyaniline) (PDMA), a compound structurally similar to 3-Chloro-4,5-dimethoxyaniline, showcasing its potential in developing novel, soluble, conducting polymers with applications ranging from electronic devices to sensors (Storrier, G., Colbran, S. B., & Hibbert, D. B., 1994).
Pharmaceutical and Biological Applications
In the realm of pharmaceuticals and biology, derivatives of 3-Chloro-4,5-dimethoxyaniline have been explored for their potential biological activities. Andreani et al. (2010) report the synthesis of isatin derivatives, including those derived from reactions with 2,5-dimethoxyaniline, assessing their antioxidant activities. This underscores the utility of 3-Chloro-4,5-dimethoxyaniline derivatives in developing compounds with potential therapeutic applications (Andreani, A. et al., 2010).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation .
Propiedades
IUPAC Name |
3-chloro-4,5-dimethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJGLJEEHTCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5-dimethoxyaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

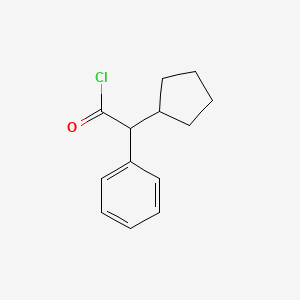


![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2822475.png)
![methyl 2-[[(Z)-2-cyano-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2822478.png)

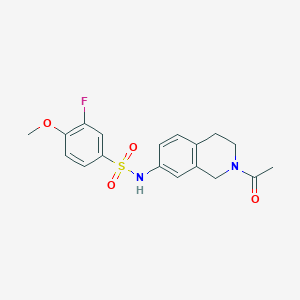
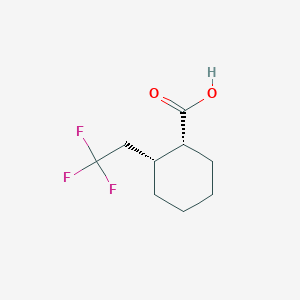

![1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2822485.png)
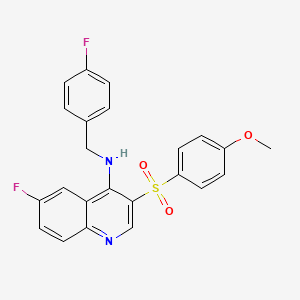
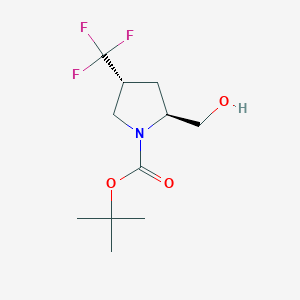
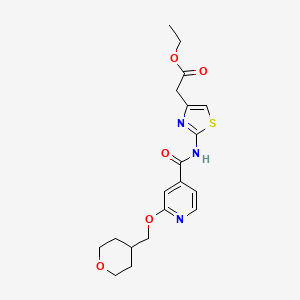
![Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate](/img/structure/B2822490.png)